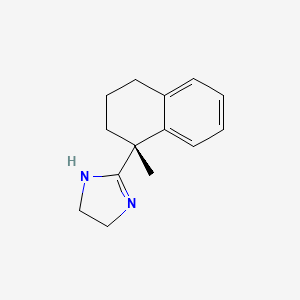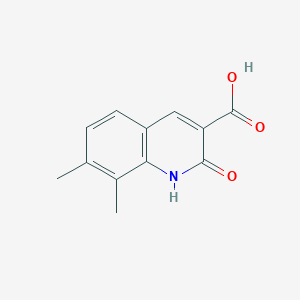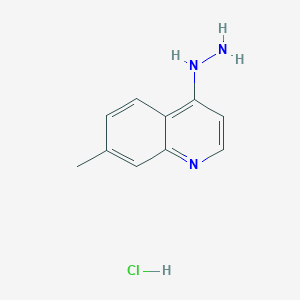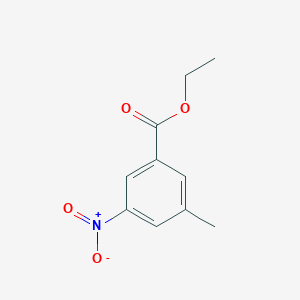![molecular formula C9H12O6 B11891148 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid typically involves multiple steps. One common method involves the polycondensation of optically active monomers . The specific synthetic routes and reaction conditions can vary, but they generally include the use of various reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the spirocyclic backbone or the carboxylic acid groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in the design of metal-organic frameworks (MOFs) due to its non-aromatic backbone, which helps control pore chemistry and interpenetration . . In industry, it can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The rigid spirocyclic backbone provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules . This unique structure allows it to act as an effective ligand in coordination chemistry and as a building block for complex molecular architectures.
Comparaison Avec Des Composés Similaires
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid can be compared to other similar compounds, such as terephthalic acid and other aromatic dicarboxylates. Unlike these aromatic compounds, Fecht’s acid has a non-aromatic spirocyclic backbone, which provides greater steric bulk and different chemical properties . Other similar compounds include cyclohexane derivatives and short linear alkyl dicarboxylates . The unique structure of Fecht’s acid makes it particularly useful in applications where control of pore chemistry and interpenetration is important.
Propriétés
Formule moléculaire |
C9H12O6 |
|---|---|
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
2,6-dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-5(11)8(14)1-7(2-8)3-9(15,4-7)6(12)13/h14-15H,1-4H2,(H,10,11)(H,12,13) |
Clé InChI |
WOHHWPZSYHVWLY-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C(=O)O)O)CC(C2)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)


![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)


![5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11891151.png)
![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)
